molecular formula C18H19N7O3 B2372746 (E)-7-butyl-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 321731-81-1

(E)-7-butyl-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2372746
CAS No.: 321731-81-1
M. Wt: 381.396
InChI Key: OPUJLTHTSNHWIP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound could potentially be quite diverse, given the presence of several functional groups. The 2-oxoindoline could potentially undergo tautomerization or condensation reactions, while the hydrazinyl group could participate in a variety of reactions including oxidation, reduction, and condensation .

Scientific Research Applications

1. Polymer Semiconductor Applications

The compound (E)-7-butyl-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione has been used as an electron-acceptor building block in polymer semiconductors. One study utilized a similar compound, IBDF, for developing polymer semiconductors with very low-lying energy levels, showing stable electron transport performance in thin film transistors (Yan, Sun, & Li, 2013). Additionally, another study reported the use of a novel acceptor building block related to this compound, IBDT, in constructing a donor-acceptor polymer with balanced ambipolar charge transport, showing promise for solution processable organic electronics (He, Quinn, Deng, & Li, 2016).

2. Anticancer Potential

In the field of medicinal chemistry, this compound and its derivatives have shown potential for anticancer applications. For example, certain derivatives displayed significant activity against colon cancer and leukemia cell lines, with one compound showing notable inhibition of colon cancer stem cells (Abdel‐Aziz, Elsaman, Al‐Dhfyan, Attia, Al-rashood, & Al-Obaid, 2013). Moreover, various fused purine analogues synthesized from 6-mercaptopurine, a compound related to this compound, have been found to possess potent anticancer activity against multiple cancer cell lines (Hassan, Sarg, Bayoumi, & Kalaf, 2017).

3. Antidepressant Properties

In pharmacology, some derivatives of this compound have been synthesized and evaluated for their antidepressant properties. One such derivative exhibited antidepressant activity, particularly at a specific dosage (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).

4. Molecular Synthesis and Design

This compound's derivatives have also been utilized in molecular synthesis and design. Studies have reported the synthesis of novel derivatives, exploring their molecular structures and potential applications in various fields. For instance, a study focused on the synthesis of new functional derivatives with potential biological activity (Korobko, 2016).

Properties

IUPAC Name

7-butyl-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3/c1-3-4-9-25-13-14(24(2)18(28)21-16(13)27)20-17(25)23-22-12-10-7-5-6-8-11(10)19-15(12)26/h5-8,19,26H,3-4,9H2,1-2H3,(H,21,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPWADWWUZLAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N=NC3=C(NC4=CC=CC=C43)O)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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